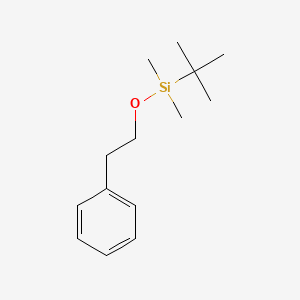
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is a chemical compound with the molecular formula C14H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- typically involves the reaction of a silane precursor with an appropriate phenylethoxy compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and yield. Quality control measures are also implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological studies.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to modifications in their chemical and physical properties. These interactions are mediated by the silicon-oxygen and silicon-carbon bonds present in the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- include:
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
Uniqueness
What sets Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- apart from its similar compounds is its specific phenylethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise modifications of substrates are required .
Properties
CAS No. |
78926-09-7 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)16(4,5)15-12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI Key |
AVNGXYWEHRKIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















